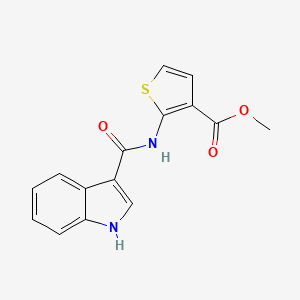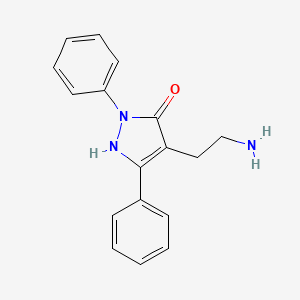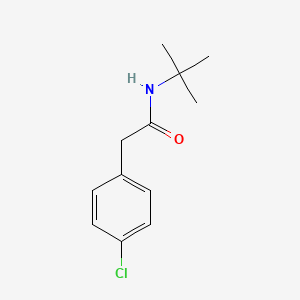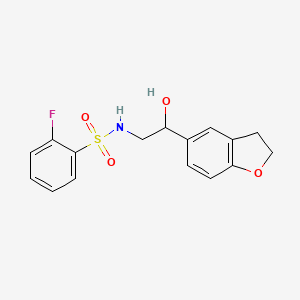![molecular formula C14H18ClNO2 B2644027 tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-98-6](/img/structure/B2644027.png)
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” is a chemical compound with the formula C14H18ClNO2 . It is used for research and development .
Synthesis Analysis
The synthesis of “tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” involves several steps. One method involves the use of t-butoxide and tert-butyl lithium in a two-step process . Another method involves the use of copper (II) bromide in tetrahydrofuran at 50°C . Other methods involve the use of H-β zeolite in dichloromethane, or a solvent-free method at 80°C .Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” consists of a carbamate group attached to a tert-butyl group and a cyclopropyl group, which is further attached to a 2-chlorophenyl group .Physical And Chemical Properties Analysis
“tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate” has a molecular weight of 267.75 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 376.9±31.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is a crucial intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the enantioselective synthesis of these nucleotide analogues (Ober et al., 2004). This synthesis pathway underlines the compound's utility in creating structurally complex molecules for biochemical research.
- In the development of insecticide analogues, tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate served as a precursor for spirocyclopropanated analogues of Thiacloprid and Imidacloprid, showcasing its versatility in generating novel insecticidal agents (Brackmann et al., 2005).
Structural and Physical Analysis
- Studies on similar carbamate derivatives have provided insights into the structural dynamics and crystallography of these compounds, contributing to a deeper understanding of their chemical behavior and potential for further applications in materials science and molecular engineering (Baillargeon et al., 2017).
Applications in Organic Synthesis
- The cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with a tert-butyl moiety, highlights innovative approaches to carbon capture and utilization, underscoring the compound's relevance in environmental chemistry and green synthesis (Takeda et al., 2012).
- Research into tert-butyl isosteres, including carbamate derivatives, emphasizes their role in medicinal chemistry, where modifications to bioactive compounds can significantly affect their physicochemical and pharmacokinetic properties (Westphal et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBQPFCWMFVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)
![1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2643947.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)




![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)


